2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the benzylsulfanyl group and the dichloro-methoxyphenyl group through nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing group.
Reduction: Reduction reactions may target the quinazolinone core or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-3-phenylquinazolinone
- 2-(methylsulfanyl)-3-(2,4-dichlorophenyl)-4(3H)-quinazolinone
- 2-(benzylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(2,4-dichloro-5-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-20-12-19(16(23)11-17(20)24)26-21(27)15-9-5-6-10-18(15)25-22(26)29-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVCBQGFAVECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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